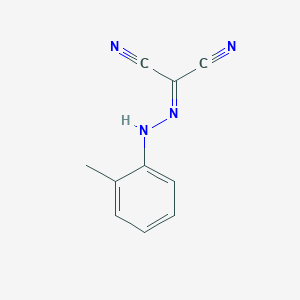

2-Tolyl-hydrazonomalononitrile

Description

Significance of Hydrazonomalononitrile (B1234658) Scaffolds in Contemporary Organic Chemistry

Hydrazonomalononitrile scaffolds represent a highly versatile and privileged structural motif in modern organic chemistry. These compounds, characterized by a hydrazone group attached to a malononitrile (B47326) fragment, are recognized for their diverse chemical reactivity and significant potential in various scientific fields. The inherent electronic features of the hydrazonomalononitrile core, including the nucleophilic amino nitrogen, the electrophilic carbon of the C=N bond, and the electron-withdrawing cyano groups, contribute to its rich and varied chemistry. nnl.gov.npresearchgate.net This unique combination of functional groups allows hydrazonomalononitriles to serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, thiazoles, and triazines. researchgate.net Furthermore, these scaffolds are prominent in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nnl.gov.npresearchgate.net The ease of their preparation and their tendency to form crystalline products further enhance their utility in synthetic and materials science applications. researchgate.net

Research Trajectories of 2-Tolyl-hydrazonomalononitrile within the Broader Hydrazonomalononitrile Class

Within the extensive family of hydrazonomalononitrile derivatives, this compound has emerged as a compound of particular interest. Its structure, which incorporates a tolyl group, allows for the systematic investigation of steric and electronic effects on the reactivity and properties of the hydrazonomalononitrile core. Research on this compound and its isomers (ortho, meta, and para) has contributed to a deeper understanding of the reaction mechanisms and synthetic applications of this class of compounds. Studies have explored its use as a key building block in the construction of complex molecular architectures and in the development of novel functional materials. The presence of the tolyl moiety can influence factors such as solubility, crystal packing, and biological interactions, making it a valuable subject for comparative studies within the hydrazonomalononitrile series.

Structure

3D Structure

Properties

CAS No. |

55653-08-2 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

2-[(2-methylphenyl)hydrazinylidene]propanedinitrile |

InChI |

InChI=1S/C10H8N4/c1-8-4-2-3-5-10(8)14-13-9(6-11)7-12/h2-5,14H,1H3 |

InChI Key |

GARUNYYLNCCBTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to 2-Tolyl-hydrazonomalononitrile and Analogous Arylhydrazonomalononitriles

The synthesis of this compound and its analogs predominantly relies on the coupling of aryldiazonium salts with active methylene (B1212753) compounds. This method is widely adopted due to its efficiency and the ready availability of starting materials.

Diazotization-Coupling Reactions with Active Methylene Compounds: Process Optimization and Scope

The standard procedure for synthesizing arylhydrazonomalononitriles involves the diazotization of an appropriate aromatic amine, followed by coupling with an active methylene compound like malononitrile (B47326). pharmacophorejournal.com The reaction sequence begins with the treatment of a primary aromatic amine, such as o-toluidine, with a mixture of a strong acid (e.g., hydrochloric acid) and sodium nitrite (B80452) at low temperatures (0–5 °C) to generate the corresponding aryldiazonium salt. This in-situ generated diazonium salt is then added to a cooled solution of an active methylene compound, such as malononitrile, in the presence of a base like sodium acetate, which acts as a buffering agent. pharmacophorejournal.com The resulting mixture is typically stirred for a short period, leading to the precipitation of the desired arylhydrazonomalononitrile product, which can then be isolated by filtration. pharmacophorejournal.com

The scope of this reaction is broad, allowing for the synthesis of a wide array of substituted arylhydrazonomalononitriles by varying the starting aromatic amine. pharmacophorejournal.com For instance, various substituted anilines can be used to introduce different functional groups onto the aryl ring. pharmacophorejournal.com The choice of the active methylene compound also influences the final product. While malononitrile is commonly used to produce hydrazonomalononitriles, other active methylene compounds like ethyl cyanoacetate, acetylacetone (B45752), and ethyl acetoacetate (B1235776) can be employed to generate related hydrazone derivatives. pharmacophorejournal.com

Optimization of the reaction conditions is crucial for achieving high yields and purity. beilstein-journals.org Key parameters that can be adjusted include the temperature, pH, and the choice of solvent and base. Maintaining a low temperature throughout the reaction is essential to prevent the decomposition of the diazonium salt. The pH of the coupling reaction is also critical and is typically maintained in a weakly acidic to neutral range by the use of a buffer. Recent advancements in reaction optimization, including the use of high-throughput experimentation and machine learning, are being explored to further enhance the efficiency of such synthetic processes. beilstein-journals.org

| Reactant 1 (Aromatic Amine) | Reactant 2 (Active Methylene Compound) | Product Class |

| o-Toluidine | Malononitrile | This compound |

| Substituted Anilines | Malononitrile | Substituted Arylhydrazonomalononitriles |

| Aromatic Amines | Ethyl Cyanoacetate | Ethyl 2-aryl-1-cyanohydrazonoacetates |

| Aromatic Amines | Acetylacetone | 2-Aryldiacetylmethylenehydrazones |

| Aromatic Amines | Ethyl Acetoacetate | Ethyl 1-acetyl-2-arylhydrazonoacetates |

Mechanistic Elucidation of Initial Compound Formation Pathways

The formation of arylhydrazonomalononitriles via the diazotization-coupling reaction is believed to proceed through an electrophilic substitution mechanism. The aryldiazonium ion, a potent electrophile, attacks the carbanion generated from the active methylene compound. The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile) by a base, forming a nucleophilic carbanion. This carbanion then attacks the terminal nitrogen atom of the diazonium salt.

Derivatization Strategies via Reactions of this compound and Related Precursors

This compound and its analogs are valuable precursors for the synthesis of a wide range of heterocyclic compounds. Their reactive functional groups, including the cyano and hydrazone moieties, readily participate in cyclization and condensation reactions.

Annulation and Cyclocondensation Reactions for Heterocyclic Ring Systems

Annulation and cyclocondensation reactions of arylhydrazonomalononitriles provide access to fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. chim.it These reactions often involve the participation of the cyano groups and the hydrazone nitrogen in ring-forming processes.

Arylhydrazonomalononitriles can be utilized in multi-step synthetic sequences to construct complex heterocyclic frameworks like pyrido[3,2-c]cinnolines. For instance, (4-amino-cinnolin-3-yl)-p-tolyl-methanones, which can be synthesized from aryl-hydrazonomalononitrile in a one-step procedure, serve as key intermediates. researchgate.netresearchgate.net These intermediates can then be subjected to cyclocondensation reactions. For example, treatment of (4-amino-cinnolin-3-yl)-p-tolyl-methanone with malononitrile can afford 2-amino-3-cyano-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline. researchgate.net

Furthermore, these (4-amino-cinnolin-3-yl)-p-tolyl-methanones can be annelated to form 1,2-dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline derivatives through the corresponding (4-acetamido-cinnolin-3-yl)-p-tolyl-methanones. researchgate.netresearchgate.net These transformations highlight the utility of arylhydrazonomalononitriles as starting materials for building intricate, fused heterocyclic systems.

This compound and its related compounds are also valuable precursors for the synthesis of substituted pyrimidine (B1678525) analogues. The reaction of arylhydrazonomalononitriles with various reagents can lead to the formation of fused pyrimidine rings. For example, 4-amino-3-cinnolinecarbonitrile, which can be derived from arylhydrazonomalononitrile precursors, reacts with reagents like formamide, formic acid, thiourea, and phenyl isothiocyanate to yield pyrimidino[5,4-c]cinnoline derivatives. researchgate.net

The versatility of arylhydrazonomalononitriles extends to their use in the synthesis of other nitrogen-containing heterocycles. For instance, their reaction with hydrazine (B178648) hydrate (B1144303) is a well-established method for preparing 3,5-diaminopyrazole derivatives. clockss.org These examples underscore the importance of this compound and its congeners as pivotal intermediates in the synthesis of a diverse range of heterocyclic compounds.

| Precursor | Reagent(s) | Product |

| (4-Amino-cinnolin-3-yl)-p-tolyl-methanone | Malononitrile | 2-Amino-3-cyano-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline |

| (4-Amino-cinnolin-3-yl)-p-tolyl-methanone | Acetic Anhydride, then cyclization | 1,2-Dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline |

| 4-Amino-3-cinnolinecarbonitrile | Formamide / Formic Acid / Thiourea / Phenyl isothiocyanate | Pyrimidino[5,4-c]cinnoline derivatives |

| Arylhydrazonomalononitrile | Hydrazine Hydrate | 3,5-Diaminopyrazole derivatives |

Construction of Imidazolidineiminothione Derivatives

The synthesis of imidazolidineiminothione derivatives can be achieved through the reaction of this compound with specific thioamides. For instance, the reaction with N-(4-fluorophenyl)cyanothioformamide in ethanol, catalyzed by triethylamine, results in the formation of 2-(1-(4-Fluorophenyl)-4-imino-5-thioxoimidazolidin-2-ylidene)-2-(p-tolyldiazenyl)acetonitrile. researchgate.neteurjchem.com This cycloaddition reaction showcases the utility of this compound as a building block for constructing five-membered heterocyclic rings containing both sulfur and multiple nitrogen atoms. researchgate.net

Table 1: Synthesis of an Imidazolidineiminothione Derivative

| Reactant 1 | Reactant 2 | Product |

|---|

Construction of Pyrazole (B372694) Architectures

This compound is a valuable synthon for the creation of pyrazole-based molecular structures.

The reaction of arylhydrazonomalononitriles, including the tolyl variant, with hydrazine hydrate is a key step in forming 4-arylhydrazono-4H-pyrazole-3,5-diamines. google.com This method provides a direct route to 3,5-diaminopyrazoles, which are recognized for their potential pharmacological applications. researchgate.net The core reaction involves the cyclization of the hydrazonomalononitrile (B1234658) with hydrazine, leading to the formation of the pyrazole ring with amino groups at positions 3 and 5.

Substituted pyrazoles can be synthesized from hydrazone synthons like 2-arylhydrazonomalononitriles. pharmacophorejournal.com The general strategy involves the coupling of diazonium salts with active methylene compounds, such as malononitrile, to afford the hydrazone precursor. pharmacophorejournal.com Subsequent cyclization of these hydrazones with hydrazine hydrate leads to the formation of the pyrazole ring. pharmacophorejournal.com This approach allows for the introduction of various substituents onto the pyrazole core, enabling the synthesis of a diverse library of compounds.

Synthesis of Isoxazole (B147169) Systems

The versatility of this compound extends to the synthesis of isoxazole derivatives. One-pot condensation reactions involving 2-[(substituted phenyl)hydrazono]malononitrile and other reagents can lead to the formation of new isoxazole derivatives. researchgate.net For example, reacting 2-arylhydrazono-3-oxonitriles with hydroxylamine (B1172632) can lead to the formation of arylazoisoxazoles. researchgate.net This transformation highlights the ability of the nitrile groups in the precursor to participate in cyclization reactions to form the oxygen-containing heterocyclic ring of isoxazole.

Formation of 1,2,4-Triazine (B1199460) Derivatives

2-Arylhydrazono-3-oxonitriles, which can be derived from precursors like this compound, can be converted into 1,2,4-triazine derivatives. researchgate.net This synthesis demonstrates the utility of the hydrazono and nitrile functionalities in constructing the six-membered triazine ring system. The specific reaction pathways can involve domino annulation reactions, providing an efficient route to these potentially biologically active molecules. rsc.org

Utilization in Cinnoline (B1195905) Synthesis

A significant application of this compound is in the one-step synthesis of (4-Amino-cinnolin-3-yl)-p-tolyl-methanones. researchgate.netresearchgate.net This reaction provides a direct route to the cinnoline core, a nitrogen-containing bicyclic heteroaromatic system. These resulting cinnoline derivatives can be further elaborated into more complex fused heterocyclic systems, such as pyrido[3,2-c]cinnolines. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazolidineiminothione |

| Pyrazole |

| 3,5-Diamino-4-arylazo-1-aryl/heteroarylpyrazoles |

| Isoxazole |

| 1,2,4-Triazine |

| Cinnoline |

| N-(4-fluorophenyl)cyanothioformamide |

| 2-(1-(4-Fluorophenyl)-4-imino-5-thioxoimidazolidin-2-ylidene)-2-(p-tolyldiazenyl)acetonitrile |

| Triethylamine |

| Hydrazine hydrate |

| 4-Arylhydrazono-4H-pyrazole-3,5-diamines |

| Malononitrile |

| 2-Arylhydrazono-3-oxonitriles |

| Hydroxylamine |

| Arylazoisoxazoles |

| (4-Amino-cinnolin-3-yl)-p-tolyl-methanones |

Reactions with Activated Methylene Compounds for Diverse Scaffolds

This compound is a valuable building block for the synthesis of a wide array of heterocyclic compounds. Its reaction with compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a cornerstone of this chemistry. These reactions typically proceed via a condensation mechanism, often catalyzed by a base, leading to the formation of stable five- or six-membered rings.

The general synthetic route involves the reaction of 2-tolyl-diazonium salt with an active methylene compound, which produces the this compound intermediate. pharmacophorejournal.com This intermediate can then be isolated or used in situ for subsequent cyclization reactions. The diversity of the resulting scaffolds is primarily dictated by the choice of the activated methylene compound.

For instance, the reaction with β-ketoesters like ethyl acetoacetate or β-diketones such as acetylacetone provides a direct pathway to substituted pyrazoles. researchgate.net The reaction mechanism involves an initial nucleophilic attack from the carbanion of the activated methylene compound onto the hydrazone, followed by an intramolecular cyclization and dehydration, yielding the final heterocyclic product. This methodology is a well-established route for creating libraries of pyrazole derivatives, which are of significant interest in medicinal chemistry. google.com Similarly, reactions with other activated methylene compounds, such as those containing cyano groups (e.g., malononitrile itself, though this would lead to a symmetrical product) or nitro groups, can be employed to access different classes of heterocycles. sorbonne-universite.fr

The table below summarizes representative reactions of this compound with various activated methylene compounds to produce diverse heterocyclic scaffolds.

| Activated Methylene Compound | Reaction Conditions | Resulting Heterocyclic Scaffold |

| Ethyl acetoacetate | Ethanolic Sodium Ethoxide, Reflux | 5-Amino-3-methyl-1-(o-tolyl)-1H-pyrazole-4-carbonitrile |

| Acetylacetone | Acetic Acid, Reflux | 5-Amino-3,4-dimethyl-1-(o-tolyl)-1H-pyrazole |

| Malononitrile | Piperidine, Ethanol, Reflux | Pyridazine or Pyrazole derivatives |

| Ethyl cyanoacetate | Sodium Ethoxide, Ethanol | Pyrazole derivatives |

In Situ Ligand Transformations in Complex Synthetic Pathways

The dicyanomethylene hydrazone moiety in this compound and its derivatives is not merely a passive component in coordination chemistry; it can actively participate in reactions during the formation of metal complexes. These in situ ligand transformations are processes where the initial organic molecule is altered, often with the assistance of the metal ion template, to form a new ligand that is then incorporated into the final complex. researchgate.net This phenomenon opens pathways to novel and often complex coordination compounds that would be difficult to synthesize otherwise.

Research on the closely related compound 2-(N'-dicyanomethylene-hydrazino)-benzoic acid (DHB) has provided significant insight into these transformations, which are directly applicable to the reactivity of the 2-tolyl analogue. researchgate.netresearchgate.net The nitrile groups of the malononitrile unit are particularly susceptible to nucleophilic attack, leading to a variety of structural modifications.

Key examples of such transformations include:

Amination: In the presence of a metal ion (e.g., Manganese(III)) and a primary amine like ethylenediamine, one of the nitrile groups can undergo nucleophilic attack by the amine. This results in the in situ formation of a new ligand where a cyano group is converted into an amino-substituted imine, which then coordinates to the metal center. researchgate.net

Tetrazole Formation: When the synthesis is performed in the presence of azide (B81097) ions (N₃⁻), a [3+2] cycloaddition reaction can occur between the azide and a nitrile group. This transforms the cyano group into a tetrazolate ring, a completely different coordinating moiety, which then bridges metal centers to form polynuclear complexes. researchgate.net

Hydrolysis and Cyclocondensation: Under specific hydrothermal or solvothermal conditions, more complex transformations can be triggered. These can involve the partial hydrolysis of a nitrile group to an amide, followed by condensation with another molecule of the parent ligand. Such reactions have been shown to produce large, high-nuclearity metal clusters with intricate cage-like structures. researchgate.netresearchgate.net

These in situ reactions highlight the dual role of the hydrazonomalononitrile derivative as both a ligand precursor and a reactive chemical species, enabling the construction of sophisticated supramolecular and coordination architectures.

The following table details examples of in situ ligand transformations observed in systems analogous to this compound.

| Reagent/Condition | Metal Ion | Transformation Type | Final Ligand Structure within Complex |

| Ethylenediamine | Mn(III) | Amination | One nitrile group is converted to an N-ethyl-substituted amidine. |

| Sodium Azide (NaN₃) | Mn(II)/Mn(III) | [3+2] Cycloaddition | One nitrile group is converted to a tetrazolate ring. researchgate.net |

| Hydrothermal (Water/MeCN) | Mn(II) | Hydrolysis & Cyclocondensation | Partial nitrile hydrolysis to an amide and intermolecular condensation. researchgate.net |

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Cyclization and Transformation Reactions of Hydrazonomalononitriles

Hydrazonomalononitriles serve as versatile precursors in the synthesis of various heterocyclic compounds through cyclization reactions. A primary transformation pathway involves their conversion into pyrazole (B372694) derivatives. For instance, arylhydrazonomalononitriles can be cyclized by heating them with hydrazine (B178648) hydrate (B1144303), leading to the formation of substituted pyrazoles. pharmacophorejournal.com This process is a key step in the synthesis of novel pyrazole compounds, which are explored for various applications. pharmacophorejournal.comgoogle.comresearchgate.net

The reaction of 3-substituted 2-arylhydrazono-3-oxoaldehydes with reagents like hydroxylamine-O-sulfonic acid can yield 3-oxoalkanonitriles, which are themselves intermediates for further cyclization into arylazoisoxazole and 1,2,4-triazine (B1199460) derivatives. researchgate.net Similarly, reacting these hydrazones with chloroacetone (B47974) or phenacyl bromide can produce pyrazoles. researchgate.net

Radical cyclization reactions represent another significant mechanistic pathway for the transformation of hydrazones. wikipedia.orgrsc.org These reactions, which can be initiated photochemically, proceed through radical intermediates to form cyclic products. rsc.org The process generally involves three main stages: the selective generation of a radical, an intramolecular radical cyclization step where the radical attacks a multiple bond, and a final step to convert the cyclized radical into a stable product. wikipedia.org Such reactions are noted for their efficiency and selectivity, often proceeding under mild conditions with high functional group tolerance. wikipedia.orgrsc.org The cyclization can involve attack on heteroatom-containing multiple bonds, such as the nitrile groups present in hydrazonomalononitriles. wikipedia.org

One specific synthetic route to produce α-(2-(2,2-dicyanovinyl)-2-(3-tolyl)hydrazono)malononitrile involves the reaction of 3-tolyl sydnone (B8496669) with tetracyanoethylene (B109619) (TCNE). justia.com The mechanism is believed to proceed through an initial 1,3-dipolar cycloaddition to form a bicyclic adduct, which then loses carbon dioxide to yield the final product. justia.com

Identification and Characterization of Transient Intermediates in Chemical Processes

Understanding chemical transformations requires the identification of transient intermediates, which are often high-energy, unstable species that are closely related to the reaction's transition state. nih.gov In the reactions of hydrazonomalononitriles, several intermediates have been proposed, although their high reactivity often prevents isolation.

For example, in the synthesis of pyrazoles from 2-arylhydrazono-3-oxoaldehydes and reagents like chloroacetone, the reaction is believed to proceed through transient intermediates that could not be isolated during the experimental process. researchgate.net Similarly, the reaction of sydnones with tetracyanoethylene to form hydrazonomalononitrile (B1234658) derivatives is thought to involve a transient bicyclic 1,3-dipolar adduct. justia.com

In the heterolysis of related azo compounds, ion pair intermediates have been identified. lookchem.com The decomposition of these compounds can proceed through the formation of a carbocation and the conjugate base of a hydrazonomalononitrile, which acts as the leaving group. lookchem.com The characterization of such fleeting species is crucial as it provides direct insight into the reaction mechanism.

Advanced spectroscopic techniques are often required to detect and characterize these intermediates. For example, cryoenzymology coupled with electron paramagnetic resonance (EPR) spectroscopy has been successfully used to trap and identify catalytically competent intermediates in metalloenzyme reactions. marquette.edunih.gov This method involves running the reaction in a eutectic system at sub-zero temperatures to slow down the process, allowing for the observation of transient species that are present in the steady state. marquette.edunih.gov While not applied directly to 2-tolyl-hydrazonomalononitrile in the reviewed literature, such methods represent a powerful approach for elucidating the structures of intermediates in its reaction pathways.

Catalytic Effects on Hydrazone Formation and Equilibrium

The formation of hydrazones, including this compound, is subject to catalysis, which can significantly accelerate reaction kinetics without altering the final equilibrium position. acs.org Nucleophilic catalysts, particularly aniline (B41778) and its derivatives, have been shown to be highly effective in promoting hydrazone formation and exchange under aqueous conditions. acs.orgrsc.org

The mechanism of aniline catalysis involves the initial reaction of aniline with the carbonyl compound to form a highly reactive protonated Schiff base (an imine). rsc.org This intermediate is more electrophilic than the starting carbonyl compound. The hydrazide then attacks this Schiff base in a transimination step, which is faster than the direct reaction with the carbonyl, leading to the formation of the hydrazone product. rsc.org This catalytic cycle accelerates both the formation and hydrolysis of the hydrazone, facilitating rapid equilibration. acs.org

The effectiveness of the catalyst is influenced by the electronic properties of substituents on the aniline ring. A detailed study comparing various p-substituted anilines demonstrated that electron-rich derivatives are superior catalysts. rsc.org

| Catalyst | Observed Rate Constant (kobs) Multiplier* | Reaction Conditions | Reference |

|---|---|---|---|

| None | 1x | Acylhydrazone formation at physiological pH | rsc.org |

| Aniline | ~10x | ||

| p-Toluidine | >10x | ||

| p-Anisidine (B42471) | >10x | ||

| p-Aminobenzoic acid | <10x |

*Relative increase in rate compared to the uncatalyzed reaction. Exact values depend on specific substrates and concentrations. p-Toluidine and p-anisidine were noted as being particularly efficient.

Acid and base catalysts are also commonly used. numberanalytics.com Acid catalysts work by protonating the carbonyl oxygen, increasing its electrophilicity, while base catalysts deprotonate the hydrazine, making it more nucleophilic. numberanalytics.com The choice of catalyst is crucial for optimizing reaction conditions, especially in dynamic covalent chemistry where rapid equilibration is desired. nih.gov

Influence of Solvent Systems on Reaction Rates, Equilibria, and Selectivity

Solvents play a critical role in chemical reactions by influencing rates, equilibrium positions, and product selectivity. researchgate.net They can interact with reactants, intermediates, transition states, and products to varying degrees, thereby altering the energy landscape of the reaction. researchgate.netweebly.com

In hydrazone formation, solvent polarity has a demonstrable effect on reaction kinetics. acs.org A study on the reaction between various carbonyl compounds and a hydrazide-bound resin found that the nature of the solvent significantly influences the reaction rate. acs.org The rate of a reaction is related to its activation energy, which can be altered by the solvent's ability to stabilize the transition state relative to the reactants. acs.org

For less reactive molecules, the effect of solvent polarity on reaction conversion is particularly pronounced. acs.org The following table summarizes the findings on the capture of a less-reactive carbonyl compound (α-ionone) by a hydrazide resin in different solvents.

| Solvent | Dielectric Constant (approx.) | Conversion after 30 min | Reference |

|---|---|---|---|

| Hexane | 1.9 | 100% | acs.org |

| Dichloromethane | 9.1 | ~93% | |

| Ethanol | 24.6 | 100% | |

| Acetonitrile | 37.5 | ~84% |

Data illustrates that while polarity is a factor, the relationship between solvent polarity and reaction efficiency is not always linear and can be influenced by specific solvent-solute interactions.

In some synthetic preparations of hydrazonomalononitrile derivatives, the choice of solvent is dictated by the reaction temperature. For example, the reaction of 3-tolyl sydnone with TCNE requires heating to 160–185 °C, necessitating the use of an inert solvent with a high boiling point, such as o-dichlorobenzene, p-cymene, or benzonitrile. justia.com

Solvent effects can also be more complex. In the heterolysis of certain azo compounds to form hydrazonomalononitrile anions, the reaction was found to be faster in dimethyl sulfoxide (B87167) (Me2SO) than in methanol. lookchem.com This is contrary to the usual trend of solvent-ionizing power and is explained by the extensive charge dispersal in the resulting anion, which reduces the stabilizing effect of hydrogen bonding from protic solvents like methanol. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In related arylhydrazonomalononitrile compounds, the hydrazone NH proton characteristically appears as a highly deshielded singlet in the ¹H NMR spectrum, typically in the range of δ 12.0-13.0 ppm. sorbonne-universite.fr The aromatic protons of the tolyl group exhibit complex splitting patterns in the aromatic region (approximately δ 7.0-7.8 ppm). A key indicator for the tolyl substituent is the presence of a singlet corresponding to the methyl (CH₃) protons, which is expected to appear around δ 2.2-2.4 ppm. eurjchem.com

The ¹³C NMR spectrum provides further structural confirmation. The two carbon atoms of the nitrile (C≡N) groups typically resonate at approximately δ 110-114 ppm. sorbonne-universite.fr The carbon atom involved in the C=N double bond is found further downfield, often around δ 85-86 ppm. sorbonne-universite.fr The carbons of the aromatic ring appear in the δ 115-143 ppm range, with the methyl carbon signal appearing at approximately δ 21 ppm. eurjchem.com

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~12.0 - 13.0 | NH (hydrazone) |

| ¹H | ~7.0 - 7.8 | Ar-H (aromatic) |

| ¹H | ~2.2 - 2.4 | CH₃ (tolyl methyl) |

| ¹³C | ~143 | Ar-C (ipso-carbon attached to nitrogen) |

| ¹³C | ~115 - 131 | Ar-C (aromatic) |

| ¹³C | ~110 - 114 | C≡N (nitrile) |

| ¹³C | ~85 - 86 | C=N (hydrazone) |

| ¹³C | ~21 | CH₃ (tolyl methyl) |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The vibrational frequencies of specific bonds provide clear evidence for the key structural motifs. sorbonne-universite.fr

The IR spectrum typically displays a sharp, strong absorption band in the region of 2210-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. eurjchem.com The presence of the hydrazone group is confirmed by an N-H stretching band, usually observed in the 3200-3400 cm⁻¹ range. eurjchem.comresearchgate.net Additionally, the C=N stretching vibration of the hydrazone linkage appears in the 1600-1670 cm⁻¹ region. eurjchem.com Aromatic C-H stretching vibrations are also observed just above 3000 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H stretch | Hydrazone |

| >3000 | C-H stretch | Aromatic |

| 2210 - 2230 | C≡N stretch | Nitrile |

| 1600 - 1670 | C=N stretch | Hydrazone |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and investigate the fragmentation patterns of this compound, further corroborating its structure. The molecular formula of the compound is C₁₀H₈N₄, corresponding to a molecular weight of approximately 184.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 184. The fragmentation pattern of arylhydrazonomalononitriles typically involves cleavage of the bonds within the hydrazone moiety. researchgate.netpharmacophorejournal.com Common fragmentation pathways would include the loss of small, stable molecules like HCN (m/z 27) or the cleavage of the N-N bond, leading to fragments such as the tolyldiazonium ion or the malononitrile (B47326) radical anion. The detection of a fragment corresponding to the tolyl cation (m/z 91) would also be a strong indicator of the proposed structure.

| m/z | Assignment |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides the most definitive evidence for the three-dimensional structure of molecules in the solid state. wordpress.comomu.edu.tr For arylhydrazonomalononitrile derivatives, this technique is crucial for unambiguously confirming the hydrazone tautomer over the alternative azo form. researchgate.neturfu.ru

While the specific crystal structure of this compound is not detailed in the surveyed literature, studies on closely related analogs have been successfully performed. researchgate.net Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the hydrazonomalononitrile portion of the molecule and describe the intermolecular interactions, such as hydrogen bonding involving the hydrazone N-H group, that dictate the crystal packing arrangement. urfu.ru

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edunanofase.eu this compound possesses an extended π-electron system, resulting from the conjugation between the tolyl ring and the hydrazonomalononitrile moiety.

This conjugation gives rise to strong absorption bands in the UV-Vis region. researchgate.net The position of the maximum absorbance (λmax) is sensitive to both the electronic nature of the substituent on the aromatic ring and the polarity of the solvent used for the measurement. For arylhydrazonomalononitrile compounds, these absorptions are typically observed in the 350-450 nm range, corresponding to π→π* transitions within the conjugated system. researchgate.netavantes.com The exact λmax provides insight into the electronic structure and the extent of conjugation in the molecule.

Conclusion

2-Tolyl-hydrazonomalononitrile stands out as a significant and versatile chemical entity within the broader class of hydrazonomalononitrile (B1234658) compounds. Its established synthetic routes, primarily through diazonium coupling reactions, make it readily accessible for further chemical exploration. The unique combination of a hydrazone moiety and two cyano groups imparts a rich and varied reactivity, enabling its use as a key precursor in the synthesis of a wide array of heterocyclic systems, including pyrazoles and thiazolidinones. The tolyl group provides a handle for fine-tuning the steric and electronic properties of the molecule, influencing its reactivity and potential applications. The continued investigation into the cyclization and multi-component reactions of this compound is expected to yield novel molecular structures with interesting chemical and biological properties, further solidifying the importance of this scaffold in contemporary organic synthesis.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-tolyl-hydrazonomalononitrile. These methods provide a foundational understanding of the molecule's behavior at the atomic and electronic levels.

DFT calculations can be used to determine various quantum chemical parameters that shed light on the molecule's reactivity. For instance, calculations at the B3LYP/6-31+G(d,p) level of theory can provide values for the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE). These parameters are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can yield information on other key descriptors of reactivity, such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S). These values collectively offer a comprehensive picture of the molecule's electronic properties and its potential to participate in chemical reactions. For example, a higher electronegativity value indicates a greater tendency to attract electrons.

Analysis of Molecular Orbitals and Electronic Transitions

The analysis of molecular orbitals, specifically the HOMO and LUMO, is fundamental to understanding the electronic transitions within this compound. The spatial distribution of these frontier orbitals dictates the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO represents the electron-donating capability, while the LUMO indicates the electron-accepting ability.

Electronic transitions occur when an electron is excited from a lower energy level to a higher one, and these can be characterized using techniques like ultraviolet-visible (UV-Vis) spectroscopy, with theoretical calculations providing a basis for interpreting the experimental spectra. The primary electronic transitions in organic molecules like this compound often involve π → π* and n → π* transitions. The π → π* transitions typically occur in conjugated systems, while n → π* transitions involve non-bonding electrons, such as those on nitrogen atoms. The energy associated with these transitions provides information about the molecule's structure and electronic properties.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and for characterizing the transition states of these reactions. By mapping the potential energy surface, computational methods can identify the most energetically favorable reaction pathways.

This modeling can elucidate the step-by-step process of a reaction, including the formation and breaking of bonds, and can provide the geometries and energies of intermediates and transition states. For instance, in reactions where this compound acts as a reactant, theoretical calculations can predict the activation energy barriers, which are critical for understanding the reaction kinetics. Such studies are invaluable for predicting the products of a reaction and for designing new synthetic routes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility. These simulations model the atomic motions of the molecule, allowing for the exploration of its various possible conformations and their relative stabilities.

By simulating the molecule in different environments, such as in a solvent or interacting with other molecules, MD can reveal how these interactions influence its shape and dynamics. Conformational analysis is crucial because the three-dimensional structure of a molecule often dictates its biological activity and physical properties. The results of MD simulations can help to identify the most stable or functionally relevant conformations of this compound.

In Silico Studies of Molecular Interactions

In silico studies, which encompass a range of computational techniques, are employed to investigate the interactions between this compound and other molecules, such as biological macromolecules like proteins or DNA. These studies are fundamental in fields like drug discovery and materials science.

Synthetic Utility and Applications in Organic Synthesis

Role as Key Intermediates for the Construction of Diverse Heterocyclic Compound Libraries

2-Tolyl-hydrazonomalononitrile serves as a pivotal precursor for the synthesis of a variety of heterocyclic compounds, owing to the presence of reactive cyano and hydrazono moieties. These functional groups readily participate in cyclization and cycloaddition reactions, leading to the formation of stable and medicinally relevant heterocyclic scaffolds such as pyrazoles, pyridazines, and triazoles.

The general reactivity of arylhydrazononitriles, including the 2-tolyl derivative, makes them valuable in library synthesis for drug discovery programs. For instance, the reaction of arylhydrazononitriles with hydroxylamine (B1172632) can lead to the formation of 5-amino-1,2,3-triazoles. nih.gov Similarly, condensation with chloroacetonitrile (B46850) can yield aminopyrazole intermediates, which can be further elaborated into fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines. nih.gov

The following table illustrates the utility of arylhydrazononitriles in the synthesis of various heterocyclic systems. While these examples may not exclusively use the 2-tolyl derivative, they represent the general reactivity profile of this class of compounds.

| Heterocyclic System | Reagents and Conditions | Resulting Scaffold | Reference |

| 1,2,3-Triazoles | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux | 5-Amino-1,2,3-triazole | nih.gov |

| Pyrazoles | Chloroacetonitrile, Triethylamine | Aminopyrazole | nih.gov |

| Pyridazines | Reaction with malononitrile (B47326) | Pyrido[3,2-c]pyridazine | nih.gov |

| Fused Pyrimidines | Dimethylformamide dimethylacetal, Ammonium acetate | Pyrazolo[4,3-d]pyrimidine | nih.gov |

Development of Novel Synthetic Methodologies Based on Hydrazonomalononitrile (B1234658) Reactivity

The electrophilic and nucleophilic nature of the different atoms within the this compound scaffold allows for its participation in various domino and tandem reaction sequences. For example, methodologies have been developed that utilize the reactivity of the nitrile group and the active methylene (B1212753) carbon in concert with the hydrazone moiety to construct intricate molecular architectures. researchgate.net

Recent research has focused on leveraging the reactivity of arylhydrazononitriles in environmentally benign synthetic protocols, such as those employing ultrasound irradiation or solvent-free conditions. nih.govnih.gov These green chemistry approaches not only enhance the sustainability of the synthetic processes but can also lead to improved yields and reduced reaction times.

The development of such methodologies is crucial for the efficient and sustainable production of novel chemical entities for various applications, including pharmaceuticals and materials science.

Precursors for Polyfunctionalized Organic Molecules

Beyond the synthesis of heterocyclic cores, this compound is a valuable precursor for the synthesis of polyfunctionalized organic molecules. The cyano and hydrazono groups can be chemically transformed into a variety of other functional groups, allowing for the introduction of diverse chemical handles for further molecular elaboration.

For instance, the nitrile groups can be hydrolyzed to carboxylic acids or amides, or they can be reduced to amines. The hydrazono group can be cleaved or can participate in further condensation reactions. This functional group interconversion capability makes this compound a versatile starting material for the synthesis of molecules with multiple points of diversification.

Multicomponent reactions involving arylhydrazononitriles often lead to products with a high degree of functional group density. nih.govresearchgate.net These highly substituted products are valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of different parts of the molecule is required to optimize biological activity. The use of this compound in such reactions provides a direct route to complex scaffolds that would otherwise require lengthy and inefficient multi-step syntheses.

The table below provides examples of polyfunctionalized molecules that can be synthesized from arylhydrazononitriles, highlighting the versatility of this class of compounds.

| Starting Material | Reaction Type | Key Functionalizations | Resulting Molecular Type | Reference |

| Arylhydrazononitrile | Multicomponent reaction with malononitrile and aldehydes | Introduction of aryl and cyano groups | Highly substituted pyridazines | nih.govresearchgate.net |

| Arylhydrazononitrile | Cyclization with active methylene compounds | Formation of amino and cyano-substituted heterocycles | Polyfunctionalized pyrazoles and triazoles | nih.govnih.gov |

| Arylhydrazononitrile | Reaction with enamines | Construction of fused heterocyclic systems with various substituents | Polyfunctionalized pyrazolo[1,5-a]pyrimidines | nih.gov |

Mechanistic Studies of Biological Activities at the Cellular and Molecular Level

Proton Ionophore Activity and Mitochondrial Uncoupling Mechanisms

Compounds of the carbonyl cyanide phenylhydrazone family are classic uncouplers of oxidative phosphorylation. acs.orgscispace.com This activity is rooted in their chemical structure, which allows them to function as protonophores—lipid-soluble molecules that can transport protons across biological membranes. nih.gov The fundamental mechanism involves the dissipation of the proton motive force across the inner mitochondrial membrane, which is essential for the synthesis of ATP.

The process begins with the protonation of the hydrazone molecule at the intermembrane space, which has a higher concentration of protons. The now-neutral molecule diffuses across the inner mitochondrial membrane into the matrix. In the alkaline environment of the matrix, it releases the proton, and the resulting anion returns to the intermembrane space, completing the cycle. This shuttling of protons creates a "short-circuit" that uncouples the electron transport chain from ATP synthesis.

The uncoupling of oxidative phosphorylation by protonophores like 2-Tolyl-hydrazonomalononitrile and its analogs, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), has profound effects on cellular energy metabolism. osmarks.net By dissipating the proton gradient, these compounds remove the back-pressure on the electron transport chain (ETC). nih.gov Consequently, the rate of electron flow through the ETC accelerates, leading to a marked increase in the rate of oxygen consumption, a key indicator of cellular respiration. nih.gov

However, this increased respiration is not coupled with ATP production. The energy that would normally be captured in the high-energy phosphate (B84403) bonds of ATP is instead released as heat. This leads to a rapid depletion of the cell's primary energy currency, forcing the cell to rely more heavily on less efficient energy production pathways like glycolysis to meet its ATP demands. In some bacterial systems, related compounds have been observed to increase the rate of glucose oxidation while inhibiting the oxidation of other substrates like succinate. nih.gov

Table 1: Summary of Mitochondrial Effects

| Parameter | Effect of Phenylhydrazone Uncoupler | Mechanism |

|---|---|---|

| Proton Gradient | Dissipated | Acts as a protonophore, shuttling H+ into the mitochondrial matrix. |

| Oxygen Consumption | Increased | Removal of proton motive force back-pressure on the electron transport chain. |

| ATP Synthesis | Decreased/Inhibited | Uncoupling of electron transport from ATP synthase activity. |

| Energy Production | Shift towards glycolysis | Compensation for the loss of efficient ATP production via oxidative phosphorylation. |

A secondary consequence of the hyperactivation of the electron transport chain is the increased production of reactive oxygen species (ROS). When the flow of electrons through the ETC is accelerated, the probability of electrons prematurely leaking from the chain and reacting with molecular oxygen increases. This "electron leak," primarily at Complex I and Complex III, leads to the formation of the superoxide (B77818) anion (O₂⁻), a primary ROS.

The cell's antioxidant systems, such as superoxide dismutase, convert superoxide into hydrogen peroxide (H₂O₂), another ROS. While moderate levels of ROS are involved in normal cell signaling, excessive production induced by mitochondrial uncoupling can overwhelm the cell's antioxidant capacity, leading to oxidative stress. This state can cause damage to vital cellular components, including lipids, proteins, and DNA.

Modulation of Cellular Signaling Pathways

Beyond the direct effects on mitochondrial bioenergetics, the profound metabolic shift and induced oxidative stress caused by compounds like this compound can trigger significant changes in various cellular signaling pathways. These alterations can affect cell cycle progression, protein synthesis, and kinase-mediated signaling cascades.

Direct modulation of adenylyl cyclase by phenylhydrazone compounds is not considered a primary mechanism of action. Adenylyl cyclase is a key enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. nih.gov Its activity is typically regulated by G-protein coupled receptors. nih.gov The significant depletion of intracellular ATP caused by mitochondrial uncouplers could indirectly affect the substrate availability for adenylyl cyclase, thereby influencing cAMP signaling pathways. However, specific studies detailing a direct activation of this enzyme by this compound are not prominent in the literature.

The phosphorylation status of cellular proteins is a critical regulatory mechanism controlled by the balance of kinase and phosphatase activities. Mitochondrial uncouplers can significantly alter this balance, primarily through the depletion of ATP, which is the essential phosphate donor for all kinase reactions.

Studies with the related compound carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) have demonstrated tangible effects on protein phosphorylation:

eIF2α Phosphorylation: FCCP treatment has been shown to increase the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.net This phosphorylation is a key event in the integrated stress response, leading to a general inhibition of protein synthesis, which helps the cell conserve energy under stress.

Rb Hypophosphorylation: FCCP can lead to the hypophosphorylation of the Retinoblastoma (Rb) protein. nih.gov The phosphorylation of Rb is a critical step for progression through the G1 phase of the cell cycle, and its dephosphorylation contributes to cell cycle arrest. nih.gov

These changes in phosphorylation are a form of allosteric regulation, where the addition or removal of a phosphate group at a regulatory site alters the protein's conformation and function at a distant active site. nih.gov

While direct inhibition of Integrin Linked Kinase (ILK) by this compound is not extensively documented, the mechanisms of small molecule ILK inhibitors are well-studied and provide a framework for this potential activity. nih.gov ILK is a serine-threonine protein kinase that serves as a crucial node in signal transduction, linking cell-surface integrin receptors to downstream pathways, most notably the PI3K/Akt/mTOR pathway. nih.govaacrjournals.org

Small molecule inhibitors, such as QLT0254 and QLT0267, typically act by competing with ATP for the kinase's catalytic binding site. medkoo.com This inhibition blocks the kinase activity of ILK, preventing the phosphorylation of its key downstream targets. The primary and most-studied consequence of ILK inhibition is the suppression of Akt (also known as Protein Kinase B or PKB) phosphorylation at the Serine-473 residue. nih.govaacrjournals.org This prevents the full activation of Akt, leading to a cascade of downstream effects.

Table 2: Downstream Effects of ILK Inhibition by Small Molecules

| Pathway Component | Effect of ILK Inhibition | Consequence |

|---|---|---|

| Akt/PKB (Ser473) | Phosphorylation decreased nih.gov | Incomplete activation of Akt, a central regulator of cell survival and proliferation. |

| GSK-3β | Phosphorylation decreased (activity increased) | Modulation of glycogen (B147801) metabolism and other cellular processes. |

| S6K1, S6, 4E-BP1 | Phosphorylation decreased nih.gov | Inhibition of the mTOR pathway, leading to reduced protein synthesis and cell growth. |

| FKHR (Forkhead) | Phosphorylation decreased nih.gov | Altered regulation of gene transcription related to apoptosis and cell cycle. |

| STAT3 | Phosphorylation decreased nih.gov | Reduced activity of a key transcription factor involved in cell growth and survival. |

Inhibition of ILK leads to a significant disruption of these pro-survival and pro-growth signals, which has been shown to inhibit tumor growth and induce apoptosis in various cancer models. nih.govnih.gov

Induction of Programmed Cell Death Pathways

The induction of apoptosis by carbonyl cyanide phenylhydrazones is intrinsically linked to their effect on mitochondria. By uncoupling oxidative phosphorylation, these compounds cause a collapse of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis. researchgate.net This dissipation of ΔΨm can trigger the translocation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, from the cytosol to the mitochondrial outer membrane. researchgate.netyoutube.com

Once at the mitochondria, Bax can form pores, leading to mitochondrial outer membrane permeabilization (MOMP). youtube.com This allows for the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of cell death. nih.govnih.gov

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in this process. mdpi.comnih.govnih.gov Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts to prevent mitochondrial permeabilization. Treatment with mitochondrial uncouplers can shift this balance in favor of apoptosis, and the sensitivity of cells to the compound can be modulated by the expression levels of these proteins. For instance, overexpression of the anti-apoptotic protein Bcl-2 has been shown to block apoptosis induced by mitochondrial uncouplers. researchgate.net

| Event | Key Proteins/Factors Involved | Cellular Location | Outcome |

|---|---|---|---|

| Mitochondrial Uncoupling | This compound (analog) | Inner Mitochondrial Membrane | Dissipation of mitochondrial membrane potential (ΔΨm) |

| Bax Translocation | Bax, Bcl-2 | Cytosol to Mitochondria | Initiation of mitochondrial outer membrane permeabilization (MOMP) |

| Cytochrome c Release | Cytochrome c | Mitochondria to Cytosol | Formation of the apoptosome |

| Caspase Activation | Caspase-9, Caspase-3 | Cytosol | Execution of apoptosis |

Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. Carbonyl cyanide phenylhydrazones can disrupt this process at the lysosomal stage. wikipedia.org One proposed mechanism relates to the physicochemical properties of these compounds. As lipophilic weak acids, they can accumulate in acidic organelles like lysosomes. nih.gov This accumulation can lead to an increase in the intralysosomal pH, thereby inhibiting the activity of pH-sensitive lysosomal hydrolases (e.g., cathepsins) that are essential for degradation. nih.gov

Furthermore, the maintenance of the low pH within lysosomes is an energy-dependent process that relies on a vacuolar H+-ATPase (V-ATPase). mdpi.com The profound disruption of cellular ATP production caused by mitochondrial uncoupling can impair the function of this proton pump, leading to a failure in lysosomal acidification and a subsequent blockage of the autophagic flux. mdpi.com This impairment of lysosomal degradation leads to an accumulation of autophagosomes within the cell, indicating a stalled rather than an induced autophagic process.

Mitophagy is a specialized form of autophagy that selectively targets damaged or superfluous mitochondria for degradation. Carbonyl cyanide phenylhydrazones like CCCP are potent and widely used inducers of mitophagy. wikipedia.orgresearchgate.netresearchgate.net The mechanism is initiated by the severe depolarization of the mitochondrial membrane caused by the compound.

This loss of membrane potential leads to the stabilization of the protein kinase PINK1 (PTEN-induced putative kinase 1) on the outer mitochondrial membrane. nih.govbmbreports.org In healthy, polarized mitochondria, PINK1 is continuously imported into the inner membrane and cleaved, keeping its levels low. However, upon depolarization, this import process is halted, allowing full-length PINK1 to accumulate on the mitochondrial surface. nih.gov

Accumulated PINK1 phosphorylates ubiquitin molecules on the outer mitochondrial membrane, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol. nih.govbmbreports.org Parkin, once recruited and activated by PINK1, further ubiquitinates a variety of outer mitochondrial membrane proteins. This dense ubiquitin coat serves as a recognition signal for autophagy receptors (such as p62/SQSTM1), which then link the damaged mitochondrion to the nascent autophagosome, leading to its engulfment and subsequent delivery to the lysosome for degradation. nih.gov

| Step | Description | Key Molecules |

|---|---|---|

| 1. Mitochondrial Depolarization | Loss of inner mitochondrial membrane potential caused by the uncoupler. | This compound (analog) |

| 2. PINK1 Stabilization | Depolarization prevents PINK1 import and degradation, leading to its accumulation on the outer mitochondrial membrane. | PINK1 |

| 3. Parkin Recruitment | Accumulated PINK1 recruits Parkin from the cytosol to the mitochondrial surface. | Parkin |

| 4. Ubiquitination of Mitochondrial Proteins | Parkin ubiquitinates outer mitochondrial membrane proteins, creating a signal for degradation. | Ubiquitin, Parkin |

| 5. Autophagosome Engulfment | Autophagy receptors recognize the ubiquitinated mitochondrion and target it for engulfment by an autophagosome. | p62/SQSTM1, LC3 |

Mechanisms of Antimicrobial Action

The antibacterial activity of this compound and its analogs stems from their fundamental ability to act as protonophores. In bacteria, a proton motive force (PMF) across the cytoplasmic membrane is essential for survival. This electrochemical gradient of protons is generated by the electron transport chain and is used to drive crucial processes, including ATP synthesis by ATP synthase, nutrient transport, and flagellar motion. researchgate.net

As protonophores, these compounds shuttle protons across the bacterial membrane, dissipating the PMF. researchgate.net They pick up a proton from the more acidic exterior, diffuse across the lipid bilayer due to their lipophilic nature, and release the proton into the more alkaline cytoplasm, thereby short-circuiting the natural proton circuit. The consequence of this PMF collapse is a rapid depletion of cellular energy (ATP) and the inhibition of PMF-dependent transport systems, ultimately leading to the cessation of growth and bacterial cell death. researchgate.net

Antiviral Activity: Molecular and Cellular Basis

The antiviral properties of this compound and its chemical relatives, hetarylhydrazones, appear to be multifaceted, targeting different stages of the viral life cycle. The specific mechanism can vary depending on the virus and the precise structure of the compound.

One significant antiviral mechanism identified for this class of compounds is the inhibition of viral RNA synthesis. Studies on Mengo virus, a single-stranded RNA virus, revealed that hetarylhydrazones can completely block the synthesis of viral RNA. nih.gov This inhibition is crucial as it halts the replication of the viral genome, a necessary step for the production of new virus particles. The inhibitory action is often linked to the depression of uridine (B1682114) transport into host cells. Uridine is a vital precursor for RNA synthesis, and by blocking its uptake, these compounds effectively starve the virus of the necessary building blocks for replication. nih.gov

Another proposed mechanism at the molecular level involves direct interaction with the viral capsid. Research on other aromatic compounds, such as N-phenyl benzamides, has shown that they can act as capsid binders. nih.gov By binding to the hydrophobic pockets of the viral capsid, these molecules can stabilize the virion. nih.gov This stabilization prevents the necessary conformational changes required for uncoating—the process where the viral capsid is removed to release the viral genome into the host cell. nih.gov By preventing uncoating, the viral genetic material cannot reach the cellular machinery for replication, thus terminating the infection process. nih.gov This mechanism suggests a virucidal effect, where the compound acts directly on the virus particle itself. nih.gov

The table below presents data on the antiviral activity of novel pyrazole-hydrazone derivatives against the Tobacco Mosaic Virus (TMV), demonstrating the potential of the hydrazone moiety in antiviral drug design.

| Compound | Protection Activity (%) | Curative Activity (%) | Inactivation Activity (%) |

| 6a | 50.1 | 56.2 | 82.5 |

| 6c | 66.2 | 48.4 | 85.3 |

| 6h | 62.5 | 55.6 | 88.1 |

| Ningnanmycin (Control) | 63.8 | 54.6 | 95.4 |

| Data from a study on novel pyrazole-hydrazone derivatives, highlighting the antiviral potential of the hydrazone scaffold. mdpi.com |

Impact on Cell Proliferation Regulation at the Cellular Level

The impact of arylhydrazono compounds, including this compound, on cell proliferation is a complex area of study, with evidence pointing towards potential cytotoxic and antiproliferative effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways that control cell growth and division.

One potential mechanism of action is through the induction of cell cycle arrest. Studies on certain hydrazone derivatives have shown that they can halt the cell cycle at specific checkpoints, preventing cells from progressing through the division process. researchgate.net For instance, some novel pyrazole-benzimidazole derivatives have been found to cause cell cycle arrest at the G0/G1 phase in human colon carcinoma (HCT116) cell lines. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Furthermore, there is speculation that arylhydrazono compounds may interact with signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is known to play a role in regulating cell proliferation, and its inhibition has been shown to disrupt this process. nih.govresearchgate.net While direct evidence for the interaction of this compound with AhR is yet to be established, the aromatic nature of the compound makes this a plausible area for future investigation.

The cytotoxic effects of some hydrazone derivatives have also been documented, with certain compounds demonstrating the ability to induce apoptosis, or programmed cell death. researchgate.net This suggests that at certain concentrations, these compounds can trigger the cell's self-destruction mechanisms, which is a key characteristic of many anticancer agents. The table below shows the cytotoxic effects of a diphenyl ketone hydrazone against various cancer cell lines, indicating the potential antiproliferative activity of this class of compounds.

| Cell Line | Compound 11 IC50 (μg/mL) | Gemcitabine HCl (Control) IC50 (μg/mL) |

| MCF-7 (Human Breast) | 17.3 (for m-tolyl hydrazone) | 169.6 |

| Hep-G2 (Hepatocellular) | 77.9 - 397.9 | 169.6 - 365.3 |

| HeLa (Human Cervical) | 77.9 - 397.9 | 169.6 - 365.3 |

| L929 (Mouse Fibroblast) | 77.9 - 397.9 | 169.6 - 365.3 |

| Data from a study on the cytotoxicity of 5-hydrazono nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolines, showcasing the antiproliferative potential of hydrazone derivatives. researchgate.net |

Coordination Chemistry of Hydrazonomalononitriles

Design and Synthesis of Metal Complexes with Hydrazonomalononitrile-Derived Ligands

The synthesis of metal complexes with 2-Tolyl-hydrazonomalononitrile would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The design of these complexes would focus on controlling the stoichiometry, selecting the metal ion (e.g., transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), and choosing reaction conditions (temperature, pH) to isolate mononuclear or polynuclear species. researchgate.netcyberleninka.ruedu.krd The position of the methyl group in the 2-tolyl moiety could influence the ligand's conformation and its ability to form stable chelates. However, specific synthetic procedures, reaction yields, or isolated complexes for this compound are not described in the searched literature.

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure of transition metal complexes. wikipedia.orgwpmucdn.comresearchgate.net It explains the splitting of the metal's d-orbitals due to the electric field created by the surrounding ligands. For a complex of this compound, LFT would predict the d-orbital splitting pattern based on the coordination geometry (e.g., octahedral, tetrahedral). libretexts.orglibretexts.org This, in turn, would determine the electronic properties of the complex, such as its color and magnetic behavior. The analysis would involve considering the ligand's field strength and the nature of the metal-ligand bonding (sigma and pi interactions). wikipedia.org Without experimental data from actual complexes, any discussion on the electronic structure remains purely hypothetical.

Spectroscopic Characterization of Coordination Compounds (e.g., IR, UV-Vis, NMR, X-ray)

The characterization of new coordination compounds relies on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: For complexes of this compound, IR spectroscopy would be used to confirm the coordination of the ligand to the metal. masterorganicchemistry.com Shifts in the vibrational frequencies of key functional groups, such as the C≡N (nitrile) and C=N (hydrazone) bonds, upon complexation would provide evidence of bonding. researchgate.net

UV-Vis Spectroscopy: Electronic spectra would reveal information about the d-d transitions of the metal ion and charge-transfer bands (ligand-to-metal or metal-to-ligand). mdpi.comresearchgate.netmdpi.comnih.gov The position and intensity of these bands are directly related to the ligand field splitting and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would confirm the structure of the ligand within the complex and detect any changes in the chemical environment of the tolyl and hydrazone protons and carbons upon coordination. researchgate.net

X-ray Crystallography: The definitive method for determining the three-dimensional structure of a complex is single-crystal X-ray diffraction. nih.govnih.govsemanticscholar.orgmdpi.comjocpr.com This technique would provide precise bond lengths, bond angles, the coordination number and geometry of the metal center, and details of the crystal packing.

No specific IR, UV-Vis, NMR, or X-ray crystallographic data for metal complexes of this compound were found.

Magnetic Properties and Interactions in Polymetallic Complexes

The magnetic properties of complexes are dictated by the number of unpaired electrons on the metal center(s). For paramagnetic complexes of this compound (e.g., with Cu(II) or Mn(II)), magnetic susceptibility measurements would be performed to determine the effective magnetic moment. In the case of polymetallic complexes, where multiple metal ions are bridged by ligands, these measurements could reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic interactions between the metal centers. Without synthesized complexes, no such data exists for the target compound.

Reactivity and In Situ Ligand Transformations within Coordination Spheres

The coordination of this compound to a metal ion could alter its reactivity. The metal center can act as a Lewis acid, potentially activating the ligand for subsequent reactions, such as hydrolysis, reduction, or cycloaddition. In some cases, the ligand itself can undergo transformations in situ (within the coordination sphere) upon reaction with other substrates. Studies in this area would explore the catalytic potential or the novel reaction pathways of these complexes. This area remains unexplored as no complexes of this compound have been reported.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Tolyl-hydrazonomalononitrile, and how can reaction purity be monitored?

- Methodological Answer : The synthesis typically involves condensation of 2-tolylhydrazine with malononitrile derivatives under acidic or basic conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, purification by recrystallization (e.g., ethanol-petroleum ether mixtures) ensures high purity . For safety, use flame-retardant lab coats and inspect gloves for integrity to prevent skin exposure .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Assume hydrazonomalononitriles are irritants and potential respiratory hazards. Use self-contained breathing apparatus in case of accidental release , and ensure proper ventilation during synthesis. Immediate first aid for skin contact involves washing with soap/water, followed by medical consultation . Always consult SDS for structurally similar compounds (e.g., 2-(4-Nitrobenzylidene)malononitrile) for hazard extrapolation .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Confirm structure via -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and IR (C≡N stretch ~2200 cm). Mass spectrometry (MS) can validate molecular weight, while elemental analysis ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track intermediate formation. For example, acidic conditions may favor protonation of the hydrazone group, altering electrophilicity. Compare reaction rates with substituted analogs (e.g., fluoro- or methoxy-derivatives) to isolate electronic effects . Reconcile conflicting data by replicating experiments under controlled humidity/temperature .

Q. What strategies optimize this compound’s stability in material science applications?

- Methodological Answer : Conduct accelerated degradation studies under UV light, heat (40–60°C), and humidity (75% RH). Use HPLC to quantify decomposition products (e.g., cyanide release). Stabilizers like antioxidants (e.g., BHT) or encapsulation in polymeric matrices (e.g., PLGA) can mitigate degradation .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Standardize bioassay protocols (e.g., cell lines, incubation times) to reduce variability. For antiviral studies, validate results using orthogonal assays (e.g., plaque reduction vs. RT-PCR). Cross-reference with structurally related compounds (e.g., dithiazolylidene-malononitrile derivatives) to identify structure-activity relationships (SAR) . Apply statistical tools like ANOVA to distinguish experimental noise from true biological effects .

Q. What computational approaches predict this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and calculate activation energies. Compare predicted outcomes (e.g., substitution at the hydrazone nitrogen vs. cyano group) with experimental data from -NMR or X-ray crystallography. Software like Gaussian or ORCA can simulate solvent effects (e.g., DMSO vs. ethanol) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer : Re-examine sample preparation for impurities (e.g., residual solvents) using GC-MS. For tautomeric equilibria (e.g., hydrazone ↔ azo forms), variable-temperature NMR can identify dynamic processes. Cross-validate with X-ray diffraction to resolve ambiguities .

Experimental Design Considerations

Q. What controls are essential for assessing this compound’s role in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.